molecular formula C12H10F2N2O3 B13220779 Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13220779
M. Wt: 268.22 g/mol
InChI Key: HNSAUBZMVAXLIA-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both the difluorophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H10F2N2O3

Molecular Weight

268.22 g/mol

IUPAC Name

methyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H10F2N2O3/c1-19-11(17)4-7-6-15-16(12(7)18)10-3-2-8(13)5-9(10)14/h2-3,5-6,15H,4H2,1H3

InChI Key

HNSAUBZMVAXLIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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